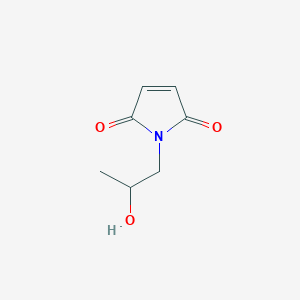

1-(2-羟基丙基)-2,5-二氢-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be related to 1,1-Iminodi-2-propanol, which is used for synthesis .

Synthesis Analysis

There are studies on the synthesis of related compounds. For instance, a series of novel 1-(2-hydroxypropyl)-2-styryl-5-nitroimidazole derivatives were designed, synthesized, isolated, and evaluated as potentiators of antibacterial agents .

Molecular Structure Analysis

Cyclodextrins, which have a similar hydroxypropyl group, are composed of a truncated cone with a hydrophobic cavity and a hydrophilic surface with hydroxyl groups faced to aqueous solvents .

Chemical Reactions Analysis

2-Hydroxypropyl-beta-cyclodextrin (HPβCD) has been used in the treatment of Niemann-Pick Disease Type C1 (NPC1). It forms inclusion complexes with other molecules, especially organic compounds .

Physical And Chemical Properties Analysis

Physical chemical effects were observed when the decomposition of 2-hydroxypropyl-β-cyclodextrin starts, with a peak temperature from differential thermogravimetry of 339 °C and 341.2 °C from the differential scanning calorimetry analysis .

科学研究应用

腐蚀抑制

1H-吡咯-2,5-二酮衍生物,包括与1-(2-羟丙基)-2,5-二氢-1H-吡咯-2,5-二酮相似的结构,已经研究了其作为腐蚀抑制剂的有效性。研究表明,这些化合物可有效防止碳钢在盐酸环境中的腐蚀。这些抑制剂的效率随着浓度的增加而增加,它们充当混合型抑制剂。这些衍生物在钢表面的吸附遵循朗缪尔吸附等温线,表明主要是一个化学吸附过程。这种应用在金属腐蚀可能导致重大材料和经济损失的工业环境中至关重要(Zarrouk 等人,2015)。

光致发光材料

吡咯并[3,4-c]吡咯衍生物与1-(2-羟丙基)-2,5-二氢-1H-吡咯-2,5-二酮密切相关,用于光致发光材料的合成。这些材料表现出强烈的光致发光,并且由于其良好的溶解性和可加工成薄膜而适用于电子应用。此类材料在开发新电子设备中具有潜在用途,尤其是在光电和太阳能电池技术领域(Beyerlein & Tieke,2000)。

药物和药学

在药学中,吡咯并[3,4-c]吡咯-1,4-二酮衍生物充当重要的支架。这些化合物及其衍生物在有机合成、药物开发和药学中引起极大兴趣。此类衍生物对于了解吡咯烷-2,5-二酮和马来酰亚胺的性质以及相关的有机合成至关重要。这为新药和治疗剂开辟了途径(Yan 等人,2018)。

乙醇酸氧化酶抑制

4-取代的3-羟基-1H-吡咯-2,5-二酮衍生物,其结构类似于1-(2-羟丙基)-2,5-二氢-1H-吡咯-2,5-二酮,已被确定为乙醇酸氧化酶(GAO)的抑制剂。这在医学研究中尤为重要,因为有效的GAO抑制剂在需要调节GAO活性的情况下具有潜在的治疗应用(Rooney 等人,1983)。

作用机制

安全和危害

未来方向

Cyclodextrins and their derivatives have been of great interest to scientists and researchers in both academia and industry for over a century. Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds .

属性

IUPAC Name |

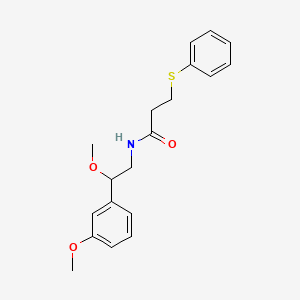

1-(2-hydroxypropyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5(9)4-8-6(10)2-3-7(8)11/h2-3,5,9H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFOKXPDJMYPQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B2689031.png)

![2-[2-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2689032.png)

![2-[[7-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B2689033.png)

![3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2689036.png)

![1-[1-(2-Phenoxyacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2689043.png)

![2-Amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2689044.png)

![N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2689046.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2689047.png)

![N-(4-butylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2689049.png)